N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Drug Design
Compounds similar to the one mentioned often play a crucial role in the study of structure-activity relationships, particularly in the context of designing receptor antagonists or agonists. For instance, research on pyrazole derivatives as cannabinoid receptor antagonists has contributed significantly to understanding how small changes in molecular structure can affect receptor binding and activity, potentially leading to the development of therapeutics for managing conditions associated with cannabinoid receptor interactions (Lan et al., 1999).
Pharmacological Probes
Such compounds can serve as pharmacological probes to characterize receptor binding sites, elucidate signal transduction pathways, and understand the molecular basis of disease. For example, the investigation of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) interactions with the CB1 cannabinoid receptor provides insights into the receptor's ligand-binding domain and offers a pathway to developing novel therapeutic agents (Shim et al., 2002).
Drug Metabolism and Pharmacokinetics
Compounds with complex structures, including those containing piperidine and thiophene groups, often undergo detailed studies to understand their metabolism, pharmacokinetics, and the role of metabolites in their pharmacological effects. This knowledge is crucial for predicting drug behavior in the human body, optimizing dosing regimens, and minimizing potential side effects. For instance, research on TBPT and its metabolites highlights the importance of in vitro and in vivo studies in projecting the pharmacokinetics of novel therapeutic compounds (Obach et al., 2018).
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-17(18(23)20-13-16-2-1-11-25-16)19-12-14-3-7-21(8-4-14)15-5-9-24-10-6-15/h1-2,11,14-15H,3-10,12-13H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXLHMMLTWOYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.